molecular formula C6H4F2 B1663923 1,3-Difluorobenzene CAS No. 372-18-9

1,3-Difluorobenzene

Cat. No. B1663923
M. Wt: 114.09 g/mol
InChI Key: UEMGWPRHOOEKTA-UHFFFAOYSA-N
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Patent
US05679879

Procedure details

2,4 Difluoroaniline sulfate was prepared by mixing 62.6 g (2.5 molar proportions) of 98% sulphuric acid with 32.3 g (0.25 mole) of 2,4-difluoroaniline in a three neck flask. 66 g (2.0 molar proportions) of 50% H3PO2 aqueous solution were added and the slurry was allowed to warm to 50° C.±5° C. Then 18.3 g (1.1 molar proportion) of sodium nitrite dissolved into 30 g of water were added drop by drop, while the temperature was kept at 50° C.±5° C. After 1 hour 30 minutes for the complete addition, only 3.2 liter of gas had been evolved (Theory [~6.3 l). The reaction mixture was worked up as in Example 1 (decantation, extraction, distillation). Only 7.7 g of 1,3-difluorobenzene (yield=27%) were obtained.
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
solvent
Reaction Step Three
[Compound]
Name
gas
Quantity
3.2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[F:6][C:7]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=1[NH2:9].O[PH2]=O.N([O-])=O.[Na+]>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[F:6][C:7]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=1[NH2:9].[F:6][C:7]1[CH:8]=[CH:10][CH:11]=[C:12]([F:14])[CH:13]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
62.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
32.3 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
O[PH2]=O
Step Three
Name
Quantity
18.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Four
Name
gas
Quantity
3.2 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 50° C.±5° C
ADDITION
Type
ADDITION
Details
were added drop by drop
CUSTOM
Type
CUSTOM
Details
was kept at 50° C.±5° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was worked up as in Example 1 (decantation, extraction, distillation)

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.FC1=C(N)C=CC(=C1)F
Name
Type
product
Smiles
FC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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